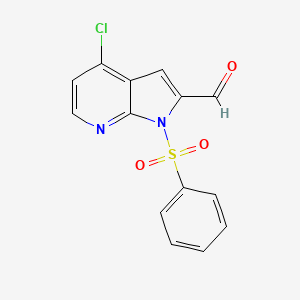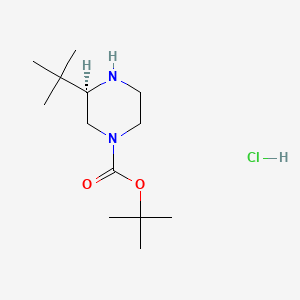![molecular formula C8H7FN2 B566877 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-30-5](/img/structure/B566877.png)
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a fluorinated building block . It has the empirical formula C8H7FN2 and a molecular weight of 150.15 . It is a solid compound .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C to obtain the compounds . Subsequently, these compounds in the presence of acetonitrile under triethylsilane and trifluoroacetic acid catalysis at reflux underwent a reduction reaction .Molecular Structure Analysis
The SMILES string for this compound isCc1c(F)cnc2[nH]ccc12 . The InChI is 1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) . Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 150.15 .Wissenschaftliche Forschungsanwendungen
Dual 5-HT6/5-HT2A Receptor Ligands
A study highlighted the use of a structurally new compound derived from 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine in the development of dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties. This compound showed promise as a novel antipsychotic or antidepressant, potentially reversing memory impairments in preclinical models (Staroń et al., 2019).
Synthesis Methodologies
Another research focus has been on the development of concise and efficient synthesis methods for this compound and its derivatives. These methods facilitate the creation of compounds for further pharmacological or material science applications, offering routes for regioselective fluorination and elaboration into more complex molecules (Thibault et al., 2003).
Antitumor Activity
Research into nortopsentin analogues, incorporating the this compound scaffold, has demonstrated significant antitumor activity in models of diffuse malignant peritoneal mesothelioma. These compounds, acting as cyclin-dependent kinase 1 inhibitors, reduced cell proliferation and induced apoptosis, offering a potential therapeutic avenue for treating this rare and aggressive cancer (Carbone et al., 2013).
Pharmaceutical Intermediates
The synthesis of pharmaceutical intermediates leveraging the this compound core has been documented, with applications in the development of novel therapeutic agents. These intermediates serve as building blocks for more complex compounds with potential pharmacological activities (Wang et al., 2006).
Wirkmechanismus
Target of Action
The primary target of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of the FGFR signaling pathway plays a crucial role in various types of tumors .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . The compound forms a hydrogen bond with a specific amino acid (G485) in the receptor, which is believed to enhance its inhibitory activity .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It has been reported that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . This suggests that 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine may interact with these receptors and potentially other biomolecules.
Cellular Effects
It is known that FGFR inhibitors can inhibit cell proliferation and induce apoptosis . Therefore, it is possible that this compound may have similar effects on cells.
Molecular Mechanism
Given its potential activity against FGFR1, 2, and 3, it may exert its effects by binding to these receptors and inhibiting their activity .
Eigenschaften
IUPAC Name |
5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPZIXSDNWZIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678428 |
Source


|
| Record name | 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-30-5 |
Source


|
| Record name | 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)
![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)









